(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(4-3-15-2-1-11-23-15)20-12-14-5-9-21(10-6-14)16-13-18-7-8-19-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,20,22)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEMXUSUKZEYNT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with piperidine under appropriate conditions, often involving a catalyst and a solvent such as ethanol or methanol.
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Acrylamide Formation: : The next step involves the formation of the acrylamide moiety. This is typically done by reacting the piperidine intermediate with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
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Coupling with Thiophene: : The final step involves coupling the acrylamide intermediate with thiophene-2-carboxaldehyde. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acrylamide moiety, potentially converting it to an amine.
Substitution: The pyrazine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide may act as antagonists for muscarinic receptors, particularly the M4 subtype. This receptor is implicated in several neurological disorders, including schizophrenia and Parkinson's disease. A study highlighted the potential of such compounds to modulate neurotransmitter systems effectively, which could lead to new treatments for these conditions .
Antiviral Activity
Recent investigations have shown that derivatives of pyrazine compounds exhibit antiviral properties. For example, a series of trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of Zika virus protease, demonstrating the potential for similar structures to inhibit viral replication mechanisms . This suggests that this compound could be explored for antiviral applications.
G-protein Coupled Receptor Modulation
Compounds containing the piperidine and pyrazine moieties often interact with G-protein coupled receptors (GPCRs). These interactions can lead to varied physiological responses, making them significant in drug design . Understanding the specific receptor interactions of this compound could provide insights into its therapeutic efficacy.
Antioxidant Properties
Certain pyrazole derivatives have been studied for their antioxidant and antimicrobial activities. The incorporation of thiophene rings may enhance these properties due to their electron-rich nature, which can stabilize free radicals . This suggests a potential application in formulations aimed at reducing oxidative stress.
Synthesis and Characterization
A study focused on synthesizing related pyrazine derivatives demonstrated effective methods for creating compounds with desired biological activities. The synthesis involved nucleophilic aromatic substitution reactions, leading to various derivatives that were characterized using NMR and mass spectrometry techniques .
Pharmacological Testing
In vivo studies have evaluated the analgesic properties of compounds structurally related to this compound. These studies utilized models such as the acetic acid-induced writhing test, showing promising analgesic effects that warrant further investigation into their mechanisms and therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide
- (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenyl)acrylamide
Uniqueness
The uniqueness of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide lies in its combination of the pyrazine, piperidine, and thiophene rings. This specific arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.
Biological Activity
(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Piperidine Ring : Contributes to the compound's basicity and ability to interact with biological targets.
- Pyrazine Moiety : Enhances lipophilicity and may facilitate cellular uptake.
- Thiophene Group : Imparts unique electronic properties that can influence biological interactions.
The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting various kinases, which are critical in cell signaling pathways.
- Antimicrobial Activity : The structural components suggest potential interactions with bacterial membranes or metabolic pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyrazole derivatives, indicating that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
Antitumor Properties
Research indicates that pyrazine and piperidine derivatives possess antitumor activities by targeting specific pathways involved in cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications to the piperidine ring can enhance selectivity for cancer cell lines .
Anti-inflammatory Effects
Compounds with similar thiophene and pyrazine structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Evaluation :
-
Antitumor Efficacy :
- In vitro studies on related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the core structure can yield potent antitumor agents .
Data Table: Biological Activities
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pyrazin-2-yl chloride, K₂CO₃, DMF, 80°C | 65–70 | >95% |
| 2 | EDC, DMAP, DCM, rt | 75–80 | >98% |
Basic: Which spectroscopic and computational methods are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- X-ray Crystallography :
- Resolves E-configuration and dihedral angles (e.g., C=C bond torsion < 10°) .
Advanced: How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- Use of bulky bases (e.g., DBU) in coupling reactions suppresses Z-isomer formation .
- Low-temperature reactions (0–10°C) stabilize the E-configuration intermediate .
- Monitoring Tools :
- Real-time FTIR tracks C=O and C=C stretching frequencies to detect isomerization .
- Example : At 25°C, Z-isomer content increases by 12% after 24 hours, while at 4°C, it remains <2% .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects: Pyrazine vs. pyridine analogs show 3–5× differences in IC₅₀ against kinase targets (e.g., AKT1) .
- Thiophene substitution (2- vs. 3-position) alters binding affinity by ~20% in molecular docking studies .
- Assay Optimization :
- Use isogenic cell lines to minimize variability in cytotoxicity studies .
- Normalize data to internal controls (e.g., ATP levels in kinase assays) .
Q. Contradiction Case :
| Study | Reported IC₅₀ (μM) | Assay Conditions |
|---|---|---|
| A | 0.45 ± 0.12 | Serum-free, 24h |
| B | 1.20 ± 0.30 | 10% FBS, 48h |
| Resolution: Serum proteins reduce bioavailability, explaining higher IC₅₀ in Study B . |
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate binding to AKT1 (PDB: 6NPZ) with AMBER force fields. Key interactions:
- Pyrazine N-atoms form H-bonds with Lys268 (distance: 2.8 Å) .
- Thiophene ring participates in π-π stacking with Phe161 .
- Free Energy Perturbation (FEP) :
- Predicts ΔΔG of –1.2 kcal/mol for methyl substitution at piperidine C4, aligning with experimental IC₅₀ shifts .
Basic: What are the common degradation pathways under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
